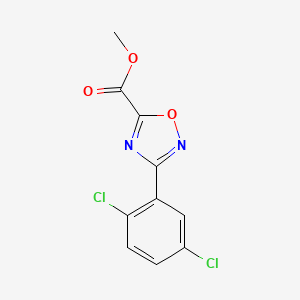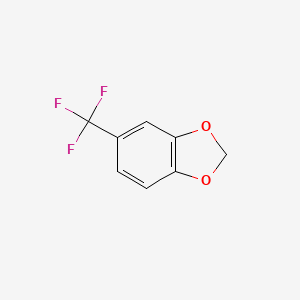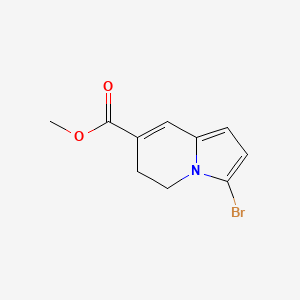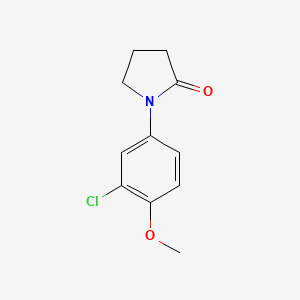
1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone is an organic compound with the molecular formula C11H12ClNO2 It is a derivative of pyrrolidinone, featuring a chloro and methoxy substituent on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone typically involves the reaction of 3-chloro-4-methoxybenzoyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.
Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3-Hydroxy-4-methoxyphenyl)-2-pyrrolidinone.
Reduction: Formation of 1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.
相似化合物的比较
Similar Compounds
1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinol: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.
1-(3-Hydroxy-4-methoxyphenyl)-2-pyrrolidinone: An oxidized form with a hydroxyl group on the phenyl ring.
3-Chloro-4-methoxyacetophenone: A related compound with a similar phenyl ring substitution pattern but lacking the pyrrolidinone ring.
Uniqueness
1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate for the synthesis of various derivatives with tailored properties for specific applications.
属性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10-5-4-8(7-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
MSPOALYEHABFEU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)N2CCCC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


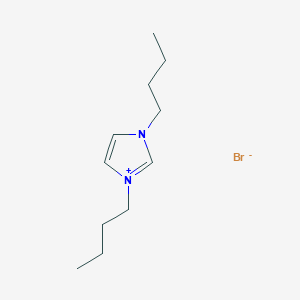
![Imidazo[1,5-a]quinoline-1-carboxylic Acid](/img/structure/B13685110.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)
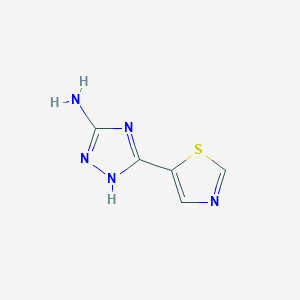
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
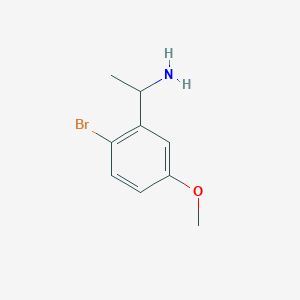
![8-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13685144.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13685145.png)
